Xenicin Xenicin
Brand Name: Vulcanchem
CAS No.:
VCID: VC16514711
InChI: InChI=1S/C28H38O9/c1-15(2)11-25(35-19(6)30)27(36-20(7)31)24-14-33-28(37-21(8)32)26-17(4)13-22(34-18(5)29)12-16(3)9-10-23(24)26/h11-12,14,22-23,25-28H,4,9-10,13H2,1-3,5-8H3/b16-12-
SMILES:
Molecular Formula: C28H38O9
Molecular Weight: 518.6 g/mol

Xenicin

CAS No.:

Cat. No.: VC16514711

Molecular Formula: C28H38O9

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

Xenicin -

Specification

Molecular Formula C28H38O9
Molecular Weight 518.6 g/mol
IUPAC Name [(7Z)-1-acetyloxy-4-(1,2-diacetyloxy-4-methylpent-3-enyl)-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate
Standard InChI InChI=1S/C28H38O9/c1-15(2)11-25(35-19(6)30)27(36-20(7)31)24-14-33-28(37-21(8)32)26-17(4)13-22(34-18(5)29)12-16(3)9-10-23(24)26/h11-12,14,22-23,25-28H,4,9-10,13H2,1-3,5-8H3/b16-12-
Standard InChI Key JTACQGNVQPQYQN-VBKFSLOCSA-N
Isomeric SMILES C/C/1=C/C(CC(=C)C2C(CC1)C(=COC2OC(=O)C)C(C(C=C(C)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1=CC(CC(=C)C2C(CC1)C(=COC2OC(=O)C)C(C(C=C(C)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Isolation and Structural Elucidation of Xenicin

Xenicin was first identified in 1977 during a chemical investigation of Xenia elongata collected off the coast of Australia . Its structure was determined using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing a trans-fused oxabicyclo[7.4.0]tridecane core fused to a nine-membered carbocycle (Figure 1) . This bicyclic framework, featuring an enol acetal and an isoprenyl side chain, distinguishes xenicin from other xenicanes such as xeniolides and xeniaphyllanes.

The absolute configuration of xenicin’s stereocenters, including C4a and C11a, was confirmed through asymmetric synthesis campaigns . Notably, the labile enol acetal moiety complicates structural analysis, as it is prone to hydrolysis under acidic conditions . To mitigate this, early synthetic approaches incorporated protective groups such as triflates to stabilize the core during functionalization .

Synthetic Strategies for Xenicin’s Bicyclic Framework

Challenges in Nine-Membered Ring Construction

The synthesis of xenicin’s nine-membered carbocycle has been a focal point of organic chemistry research. Conventional strategies, such as Grob fragmentations and -sigmatropic rearrangements, often falter due to competing stereochemical outcomes and ring strain . For example, attempts to employ radical desulfonylation for C7−C11 bond formation resulted in undesired (E)/(Z)-alkene isomerization .

Breakthroughs in Intramolecular Alkylation

A landmark advancement came with the use of intramolecular alkylation to forge the C9−C10 bond, enabling efficient cyclization without isomerization . This method, utilizing a β-keto sulfone motif, achieved a 72% yield of the nine-membered ring in model systems (Table 1) . Subsequent fluoride-mediated decarboxylation preserved the alkene geometry, critical for maintaining biological activity .

Table 1. Key Reactions in Xenicin Synthesis

Reaction StepYield (%)Stereochemical OutcomeReference
Conjugate Addition/Trapping85>20:1 dr
Intramolecular Alkylation72Retained (E)-alkene
Radical Desulfonylation45(E)/(Z) isomerization

Functional Group Compatibility

CompoundCell LineIC50_{50} (μM)Reference
Asterolaurin OMCF-714.7
13-epi-9-DesacetylxenicinMolt 41.30
Waixenicin ATRPM70.89*
*Inhibition constant (Ki_i)

Mechanism of Action

Xenicin’s bioactivity is linked to its interaction with ion channels and enzymes. Waixenicin A, for instance, selectively inhibits TRPM7, a magnesium channel implicated in cancer metastasis . Molecular docking studies suggest that the enol acetal and isoprenyl side chain form critical hydrogen bonds with TRPM7’s active site .

Biosynthetic Considerations and Future Directions

Putative Biosynthetic Pathway

Xenicin is hypothesized to originate from geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization and oxidation to form the oxabicyclo framework . A Grob fragmentation of a prenylated intermediate could generate the nine-membered ring, though enzymatic evidence remains elusive .

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